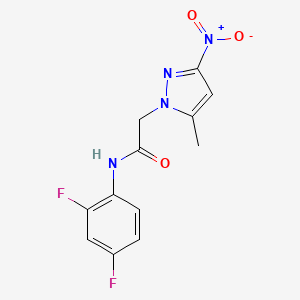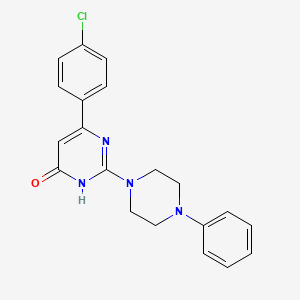
N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as DFP-10825, is a pyrazole derivative that has been widely studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases due to its unique mechanism of action and biochemical properties.
Mécanisme D'action
N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2 activity, N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide reduces inflammation and pain. Additionally, N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide inhibits the production of prostaglandins and other inflammatory mediators, reduces oxidative stress, and induces apoptosis in cancer cells. Additionally, N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is its ability to selectively inhibit COX-2 activity without affecting the activity of COX-1, which is involved in the production of prostaglandins that are important for normal physiological processes. However, one limitation of N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is the development of novel therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has shown promise as an anti-cancer agent, and further research is needed to explore its potential in this area. Finally, the neuroprotective effects of N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide suggest that it may have potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves the reaction of 2,4-difluoroaniline with ethyl 2-amino-5-methyl-1H-pyrazole-1-carboxylate, followed by the addition of nitric acid and acetic anhydride to form the nitro compound. The final step involves the reaction of the nitro compound with acetic anhydride to produce N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide exhibits anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for the development of novel therapies.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O3/c1-7-4-11(18(20)21)16-17(7)6-12(19)15-10-3-2-8(13)5-9(10)14/h2-5H,6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEIDOCGXJXVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}aniline](/img/structure/B5975877.png)

![N-[4-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5975891.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methylbenzamide](/img/structure/B5975908.png)
![7-(4-isopropylbenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5975913.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5975916.png)
![4-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5975920.png)
![4-{[1-(4-oxo-4-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}butyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5975926.png)
![2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5975931.png)
![2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5975936.png)
![1-benzyl-4-{3-[1-(4-methoxybenzyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5975942.png)

![2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B5975950.png)